molecular formula C18H21BrO3 B4903993 1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-methylbenzene

1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4903993
M. Wt: 365.3 g/mol
InChI Key: OLCBWRYWPIDIDY-UHFFFAOYSA-N
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Description

1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C18H21BrO3 It is a brominated ether derivative of methoxy-methylbenzene, characterized by the presence of a bromophenoxy group attached to a butoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromophenol and 4-methoxy-2-methylphenol.

    Etherification: 3-bromophenol is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(3-bromophenoxy)butane.

    Coupling Reaction: The intermediate 4-(3-bromophenoxy)butane is then coupled with 4-methoxy-2-methylphenol under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding with biological macromolecules, while the methoxy and methyl groups may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-bromobutoxy)phenyl]-3-phenylprop-2-en-1-one
  • 1-[4-(4-bromobutoxy)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one
  • 1-[4-(4-bromobutoxy)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity

Properties

IUPAC Name

1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-14-8-9-17(18(12-14)20-2)22-11-4-3-10-21-16-7-5-6-15(19)13-16/h5-9,12-13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCBWRYWPIDIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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